![molecular formula C17H18BrNO4S B1679123 (S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid CAS No. 199850-67-4](/img/structure/B1679123.png)
(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid
説明
Molecular Structure Analysis
The molecular structure of bromobiphenyl compounds, such as 4-Bromobiphenyl, consists of two phenyl rings connected by a single bond, with a bromine atom attached . The specific molecular structure of “(S)-2-(4’-Bromo-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid” would also include a sulfonamido group and a 3-methylbutanoic acid group, but the exact structure is not provided in the available sources.Chemical Reactions Analysis
Bromobiphenyl compounds can undergo various chemical reactions. For instance, 4-Bromobiphenyl can be reduced to biphenyl in cationic micelles by electrochemically generated anion radicals of 9-phenylanthracene . The specific chemical reactions involving “(S)-2-(4’-Bromo-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid” are not detailed in the available sources.Physical And Chemical Properties Analysis
4-Bromobiphenyl, a related compound, is a solid at room temperature with a boiling point of 310 °C and a melting point of 82-86 °C . The specific physical and chemical properties of “(S)-2-(4’-Bromo-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid” are not provided in the available sources.科学的研究の応用
Inhibition of Matrix Metalloproteinases (MMPs)
PD-166793 is known to be a potent inhibitor of MMPs, particularly MMP-2, -3, and -13 . MMPs play a critical role in cardiac remodeling by facilitating extracellular matrix turnover and inflammatory signaling . Therefore, PD-166793’s ability to inhibit these enzymes has significant implications for the treatment of conditions related to cardiac remodeling .
Treatment of Heart Failure
Research has shown that PD-166793 can attenuate left ventricular remodeling and dysfunction, which are common in heart failure . By inhibiting MMPs, PD-166793 can potentially limit the development of heart failure post-myocardial infarction .
Biomarker for Heart Failure
MMP-2, one of the MMPs inhibited by PD-166793, is considered a biomarker of patients with heart failure with reduced ejection fraction (HFrEF) or preserved ejection fraction (HFpEF) . Therefore, PD-166793 could potentially be used in the diagnosis and monitoring of these conditions.
Pharmacological Target in Heart Failure
PD-166793 has been identified as a pharmacological target in heart failure . Its ability to inhibit MMPs, which are implicated in the pathophysiology of heart failure, makes it a promising candidate for therapeutic interventions .
Treatment of Diabetes
PD-166793 has shown therapeutic benefits in various animal models of diabetes . By inhibiting MMPs, which are involved in the pathogenesis of diabetes, PD-166793 could potentially offer a new approach to diabetes treatment .
Inhibition of Peroxynitrite (ONOO−)-Induced Cardiac Dysfunction
PD-166793 has been shown to attenuate the ONOO−-induced decline of cardiac mechanical function . This suggests that PD-166793 could potentially be used to treat conditions related to cardiac dysfunction .
Safety and Hazards
4-Bromobiphenyl is classified as Acute Tox. 4 Oral, Aquatic Acute 1, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3, indicating potential hazards if ingested, harmful to aquatic life, can cause eye damage and skin irritation, and may cause respiratory irritation . The specific safety and hazard information for “(S)-2-(4’-Bromo-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid” is not available in the sources I have access to.
作用機序
PD-166793, also known as (S)-2-(4’-Bromo-[1,1’-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid, is a potent, selective, and orally active broad-spectrum inhibitor of matrix metalloproteinases (MMPs) .
Target of Action
PD-166793 primarily targets MMP-2, MMP-3, and MMP-13, exhibiting nanomolar potency against these enzymes (IC50 values are 4, 7, and 8 nM, respectively) . It also shows micromolar potency against MMP-1, -7, and -9 (IC50 values are 6.0, 7.2, and 7.9 μM, respectively) . MMPs are extracellular proteolytic enzymes involved in the degradation of both matrix and nonmatrix proteins .
Mode of Action
PD-166793 inhibits the activity of its target MMPs by binding to them, thereby preventing them from degrading matrix and nonmatrix proteins . This inhibition of MMPs can lead to changes in various biological processes where these enzymes play a crucial role.
Biochemical Pathways
The inhibition of MMPs by PD-166793 affects the extracellular matrix turnover and inflammatory signaling pathways . MMPs play a critical role in these pathways, and their inhibition can lead to downstream effects such as the attenuation of left ventricular remodeling and dysfunction .
Pharmacokinetics
PD-166793 exhibits superior pharmacokinetics when administered orally. In rats, it has a half-life (t1/2) of 43.6 hours, a maximum concentration (Cmax) of 42.4 µg/mL, and an area under the curve (AUC) from zero to infinity of 2822 µg•h/mL . These properties indicate good bioavailability of the compound.
Result of Action
The primary result of PD-166793’s action is the attenuation of left ventricular remodeling and dysfunction in a rat model of progressive heart failure . This is achieved through the inhibition of MMPs, which are major contributors to the progression of cardiovascular diseases .
特性
IUPAC Name |
(2S)-2-[[4-(4-bromophenyl)phenyl]sulfonylamino]-3-methylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4S/c1-11(2)16(17(20)21)19-24(22,23)15-9-5-13(6-10-15)12-3-7-14(18)8-4-12/h3-11,16,19H,1-2H3,(H,20,21)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOCABIDMCKCEG-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432421 | |
Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid | |
CAS RN |
199850-67-4 | |
Record name | N-[(4′-Bromo[1,1′-biphenyl]-4-yl)sulfonyl]-L-valine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199850-67-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PD-166793 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199850674 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(4'-Bromo[1,1'-biphenyl]-4-sulfonyl)-L-valine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PD-166793 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U855L3SOXD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。